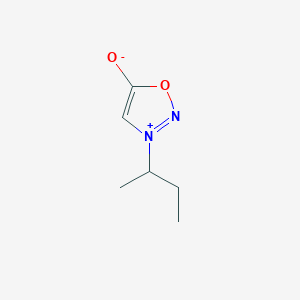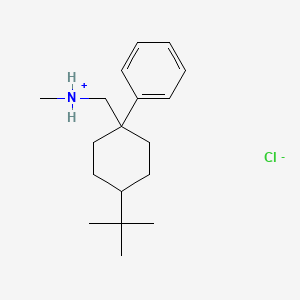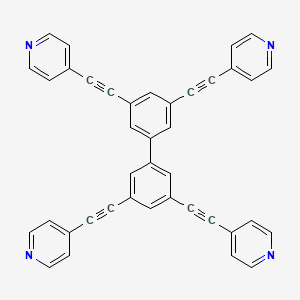
3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is a complex organic compound that features a biphenyl core substituted with pyridin-4-ylethynyl groups at the 3,3’,5,5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with pyridin-4-ylethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents on the pyridinyl groups.
科学的研究の応用
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its potential use in the design of therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
作用機序
The mechanism of action of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is primarily based on its ability to coordinate with metal ions. The pyridinyl groups can form coordination bonds with metal centers, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can exhibit high surface areas, tunable pore sizes, and selective adsorption capabilities, making them useful for various applications such as gas storage, separation, and catalysis.
類似化合物との比較
Similar Compounds
1,4-Di(pyridin-4-yl)benzene: A simpler analog with only two pyridinyl groups.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another compound used in the synthesis of MOFs with different structural properties.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A related compound with carboxyphenyl groups instead of pyridinyl groups.
Uniqueness
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of ethynyl linkages, which provide additional rigidity and electronic properties. This makes it particularly suitable for the construction of MOFs with enhanced stability and functionality.
特性
分子式 |
C40H22N4 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
4-[2-[3-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C40H22N4/c1(31-9-17-41-18-10-31)5-35-25-36(6-2-32-11-19-42-20-12-32)28-39(27-35)40-29-37(7-3-33-13-21-43-22-14-33)26-38(30-40)8-4-34-15-23-44-24-16-34/h9-30H |
InChIキー |
KSSJDVSJCJKTPX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5)C#CC6=CC=NC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


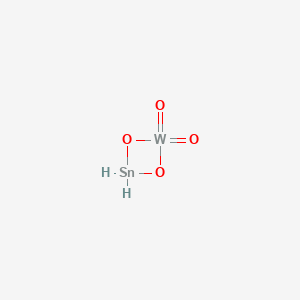

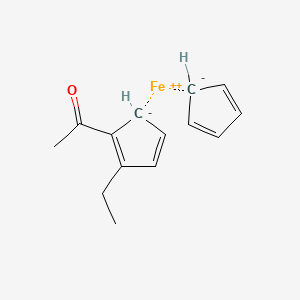
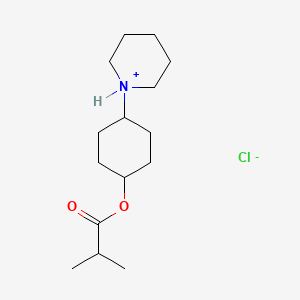
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


